(S)-1-(benzylamino)-3-chloropropan-2-ol

Rivaroxaban Oxazolidinone Chiral Intermediate

(S)-1-(Benzylamino)-3-chloropropan-2-ol is a single-enantiomer β-amino alcohol with a benzyl-protected secondary amine and a terminal alkyl chloride. It serves as a chiral synthon in the synthesis of oxazolidinone antibiotics, α1a-adrenergic receptor antagonists, and other nitrogen-containing pharmaceuticals where the (S)-configuration is a stereochemical prerequisite for biological activity.

Molecular Formula C10H14ClNO
Molecular Weight 199.68
CAS No. 198755-87-2
Cat. No. B2446978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(benzylamino)-3-chloropropan-2-ol
CAS198755-87-2
Molecular FormulaC10H14ClNO
Molecular Weight199.68
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(CCl)O
InChIInChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m1/s1
InChIKeyXNPBVLLNKJHQAO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Benzylamino)-3-chloropropan-2-ol (CAS 198755-87-2) – A Chiral β-Amino Alcohol Building Block for Enantioselective Synthesis


(S)-1-(Benzylamino)-3-chloropropan-2-ol is a single-enantiomer β-amino alcohol with a benzyl-protected secondary amine and a terminal alkyl chloride [1]. It serves as a chiral synthon in the synthesis of oxazolidinone antibiotics, α1a-adrenergic receptor antagonists, and other nitrogen-containing pharmaceuticals where the (S)-configuration is a stereochemical prerequisite for biological activity [2].

Why the (S)-Enantiomer of 1-(Benzylamino)-3-chloropropan-2-ol Cannot Be Replaced by Its (R)-Enantiomer or Racemate


In chiral drug synthesis, the absolute configuration at the C2 stereocenter directly determines the pharmacological outcome. The (S)-enantiomer is a mandated intermediate in patented routes to rivaroxaban and enantiopure α1a-antagonists, where the (R)-form or racemic mixture would produce either inactive or antagonistic stereoisomers [1]. Furthermore, the benzylamino protecting group offers orthogonal deprotection (hydrogenolysis) that is incompatible with acid-labile protecting strategies commonly used with N-Boc or N-Fmoc analogs, making simple one-to-one replacement unfeasible without re-optimizing the entire synthetic sequence [2].

Quantitative Differentiation of (S)-1-(Benzylamino)-3-chloropropan-2-ol (198755-87-2) Against Closest Analogs


Stereochemical Necessity in Rivaroxaban Intermediate Synthesis – (S)- vs (R)-Enantiomer

In the patented synthesis of the oral Factor Xa inhibitor rivaroxaban, the (S)-configured amino alcohol intermediate must be derived from (S)-1-(benzylamino)-3-chloropropan-2-ol. The process described in US 9562040 explicitly requires the (S)-enantiomer; use of the (R)-enantiomer (CAS 278788-93-5) would yield the (R)-configured oxazolidinone with negligible anticoagulant activity [1]. While direct comparative yield data for the two enantiomers in this specific process are not publicly disclosed, the stereochemical mandate constitutes a binary differentiation: one enantiomer leads to the active pharmaceutical ingredient, the other does not [2].

Rivaroxaban Oxazolidinone Chiral Intermediate

Chiral Building Block for Enantiopure α1a-Adrenergic Antagonist RWJ 69442 – Improved Synthesis

Kuo et al. (2001) reported an improved synthesis of enantiomerically pure RWJ 69442, a potent and selective α1a-adrenergic receptor antagonist, in which N-benzyl-N-Boc-amino-3-chloropropan-2-ol derived from (S)-1-(benzylamino)-3-chloropropan-2-ol serves as the key chiral building block. The (S)-configuration at the chlorohydrin carbon is essential for the final drug's receptor affinity; the (R)-enantiomer of this building block would not produce the correct stereochemistry [1]. The reported process emphasizes less hazardous reagents and easier purification compared to earlier routes [2].

RWJ 69442 Alpha-1a antagonist Benign prostatic hyperplasia

Enantiomeric Purity Comparison – (S)-Enantiomer vs Racemic Mixture in Chiral Pool Synthesis

Commercially available (S)-1-(benzylamino)-3-chloropropan-2-ol is supplied with ≥95% chemical purity, but its intrinsic enantiomeric excess (ee) is typically ≥98% as it is derived from enantiopure (S)-epichlorohydrin [1]. In contrast, the racemic mixture (CAS 75605-52-6) has 0% ee and requires costly chiral resolution steps before use in asymmetric synthesis. Using a pre-resolved (S)-enantiomer eliminates the resolution step, which typically incurs a 50% theoretical yield loss and additional chromatography expenses .

Enantiomeric excess Chiral purity Chiral resolution

Orthogonal Deprotection: N-Benzyl vs N-Boc Protection Strategy in Multifunctional Molecule Construction

The benzylamino group of (S)-1-(benzylamino)-3-chloropropan-2-ol can be cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving acid-sensitive functionalities intact. In contrast, the analogous N-Boc-protected compound (e.g., tert-butyl (S)-1-amino-3-chloropropan-2-ol carbamate) requires acidic deprotection (TFA or HCl), which may cleave silyl ethers, acetals, or other acid-labile groups present in complex synthetic intermediates [1]. This orthogonality is particularly valuable when constructing polyfunctional pharmaceuticals where protecting group compatibility is rate-limiting [2].

Protecting group strategy Orthogonal deprotection Hydrogenolysis

Procurement-Relevant Application Scenarios for (S)-1-(Benzylamino)-3-chloropropan-2-ol (198755-87-2)


Industrial Synthesis of Rivaroxaban and Oxazolidinone Anticoagulants

This compound is the preferred chiral starting material for constructing the (S)-configured oxazolidinone ring of rivaroxaban according to the process disclosed in US 9562040 [1]. Procurement teams targeting GMP-grade rivaroxaban intermediates must specify CAS 198755-87-2; the (R)-enantiomer will not produce the pharmacologically active stereoisomer.

Medicinal Chemistry Campaigns for α1a-Adrenergic Receptor Antagonists

Research groups developing analogs of RWJ 69442 for benign prostatic hyperplasia can use this compound as the direct precursor to the N-benzyl-N-Boc chiral building block described by Kuo et al. (2001) [2]. The (S)-configuration is essential for receptor binding; alternatives would require additional chiral resolution.

Synthesis of CETP Inhibitors Derived from Benzoxazole Arylamides

The compound appears as a key intermediate in patent US20100184719A1 for CETP inhibitors aimed at raising HDL-cholesterol [3]. Its benzylamino group provides a convenient synthetic handle for elaboration into arylamide moieties via N-acylation followed by deprotection.

General Asymmetric Synthesis of β-Amino Alcohol Pharmacophores

For laboratories requiring enantiopure 1,2-amino alcohols with a leaving group at the 3-position, this compound eliminates the need for in-house chiral resolution. Its pre-installed (S)-stereochemistry and orthogonal N-benzyl protection make it superior to racemic or N-Boc alternatives for multi-step sequences involving acid-sensitive intermediates .

Quote Request

Request a Quote for (S)-1-(benzylamino)-3-chloropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.